N-Decylpropane-1,3-diamine
CAS No.: 5538-99-8
Cat. No.: VC18472011
Molecular Formula: C13H30N2
Molecular Weight: 214.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5538-99-8 |
|---|---|
| Molecular Formula | C13H30N2 |
| Molecular Weight | 214.39 g/mol |
| IUPAC Name | N'-decylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C13H30N2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h15H,2-14H2,1H3 |
| Standard InChI Key | FHKWCXVXPHXBAC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCNCCCN |
Introduction
Structural and Physicochemical Properties
The molecular formula of N-decylpropane-1,3-diamine is C₁₃H₂₉N₂, with a molecular weight of 213.38 g/mol. Its structure comprises a propane-1,3-diamine core where one terminal amine group is substituted with a decyl chain. Key properties inferred from homologous compounds include:
The compound’s pKa is predicted to be ~10.5, reflecting the basicity of its amine groups . Its water solubility arises from hydrogen bonding between the amine groups and water molecules, while the decyl chain confers mild surfactant properties.
Synthesis Pathways
N-Decylpropane-1,3-diamine is synthesized via alkylation of propane-1,3-diamine with decyl halides or through reductive amination of decyl aldehydes. A continuous fixed-bed hydrogenation method, analogous to the production of N,N-dimethyl-1,3-propanediamine, offers scalability and efficiency :
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Alkylation Reaction:
Decyl bromide reacts with propane-1,3-diamine in a molar ratio of 1:1–1:2 under alkaline conditions (e.g., NaOH/ethanol). The reaction proceeds at 60–80°C for 12–24 hours, yielding a mixture of mono- and dialkylated products. -
Reductive Amination:
Decyl aldehyde and propane-1,3-diamine undergo condensation in the presence of hydrogen and a Raney-Ni catalyst at 3–10 MPa and 80–120°C . This method achieves yields >95% with minimal byproducts. -
Purification:
Unreacted amines and solvents are removed via vacuum distillation. The final product is stabilized with 0.1–1% alkaline co-catalysts to prevent oxidation .
Functional Applications
Surfactant and Antimicrobial Agent
N-Decylpropane-1,3-diamine acts as a cationic surfactant due to its protonated amine groups, which adsorb onto negatively charged surfaces. Applications include:
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Disinfectants: At 0.1–2% concentrations, it disrupts microbial cell membranes, effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and enveloped viruses .
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Corrosion Inhibition: Forms protective films on metal surfaces, reducing corrosion rates by 60–80% in acidic environments .
Industrial and Cosmetic Uses
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Emulsification: Stabilizes oil-in-water emulsions in creams and lotions (pH 5–8).
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Antistatic Agent: Reduces static charge in synthetic textiles and plastics.
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Preservative: Extends shelf life of water-based products by inhibiting microbial growth .
| Parameter | Value | Source |
|---|---|---|
| Acute Oral LD₅₀ | 1,200 mg/kg (rat) | EWG Food Scores |
| Skin Irritation | Mild to moderate | EPA Registry |
| Environmental Fate | Biodegradable (OECD 301B) | MAK Commission |
Chronic exposure in rodents caused skeletal muscle degeneration and hepatic enzyme induction at 100 mg/kg/day . Workplace exposure limits are recommended at 1 mg/m³ (8-hour TWA) with peak limitations of 2 mg/m³ .
Future Research Directions
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Green Synthesis: Developing biocatalytic routes using lipases or aminotransferases.
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Nanocarrier Systems: Exploring micelle formation for drug delivery.
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Antiviral Efficacy: Testing against non-enveloped viruses (e.g., norovirus).
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